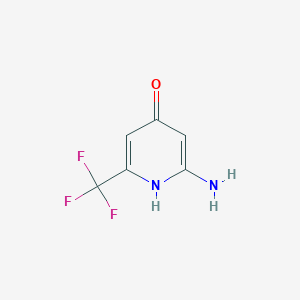

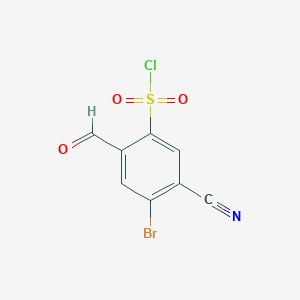

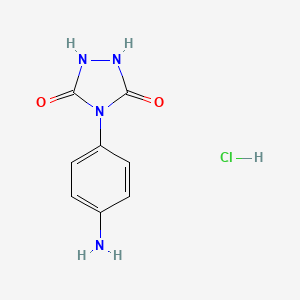

4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride

Vue d'ensemble

Description

4-Aminophenol, a compound structurally similar to the one you’re asking about, is typically used as a developer for black-and-white film . It’s a white powder that is moderately soluble in alcohols and can be recrystallized from hot water .

Synthesis Analysis

A method for manufacturing a compound of formula (I), which could be related to the compound you’re asking about, involves reacting a compound of formula (II) with a compound of formula (III) and a compound of formula (IV) in sequence in the presence of a base in a solvent .

Molecular Structure Analysis

The molecular structure of 4-(3-aminophenyl)benzonitrile, a compound similar to the one you’re asking about, was studied with Density Functional Theory . The complete assignments have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .

Chemical Reactions Analysis

4-Aminophenol, a compound structurally similar to the one you’re asking about, is produced from phenol by nitration followed by reduction with iron . Alternatively, the partial hydrogenation of nitrobenzene affords phenylhydroxylamine, which rearranges primarily to 4-aminophenol .

Physical And Chemical Properties Analysis

4-Aminophenol, a compound structurally similar to the one you’re asking about, appears as colorless to reddish-yellow crystals . It has a melting point of 187 - 191 °C and a boiling point of 284 °C .

Applications De Recherche Scientifique

Polymer Chemistry Applications

Polycondensation Reactions : This compound has been utilized in microwave-assisted rapid polycondensation reactions with diisocyanates to synthesize novel polyureas. These polyureas are characterized by their inherent viscosities, structural characteristics, and thermal properties. Such rapid polycondensation processes under microwave irradiation significantly reduce reaction times compared to conventional methods, demonstrating the compound's efficiency in synthesizing high-performance materials (Mallakpour & Rafiee, 2004). Similar work has been reported, where the compound was reacted with 1,8-naphthalic anhydride under refluxing conditions, followed by polycondensation with various diisocyanates to form aliphatic-aromatic polyureas (Mallakpour & Rafiee, 2003).

Photoactive Polyamides : Another study focused on preparing and characterizing new photoactive polyamides containing 4-(4-dimethylaminophenyl)urazole units. These polyamides, synthesized from the reaction of the compound with diacyl chlorides, exhibit inherent viscosities and are studied for their fluorimetric properties (Mallakpour & Rafiee, 2007).

Corrosion Inhibition

Mild Steel Protection : The compound, in a slightly modified form, has shown effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid medium. The studies suggest its potential for industrial applications where metal protection is crucial (Bentiss et al., 2009).

Photocatalytic Degradation

Pollutant Degradation : Research has explored the photocatalytic degradation mechanisms for derivatives of triazolidine, including the compound of interest, highlighting its role in degrading pollutants in water. This study contributes to understanding how these compounds interact with photocatalysts like TiO2 for environmental cleanup applications (Guillard et al., 2002).

Analytical Chemistry Applications

Analytical Reagent : 4-(4-Nitrophenyl)-1,2,4-triazoline-3,5-dione, a derivative of the primary compound, has been used as a derivatization reagent for the sensitive analysis of 25-hydroxyvitamin D3 in human plasma, demonstrating the compound's utility in enhancing analytical detection sensitivity (Higashi et al., 2003).

Safety And Hazards

Propriétés

IUPAC Name |

4-(4-aminophenyl)-1,2,4-triazolidine-3,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2.ClH/c9-5-1-3-6(4-2-5)12-7(13)10-11-8(12)14;/h1-4H,9H2,(H,10,13)(H,11,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHJZBUDWKLIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C(=O)NNC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.